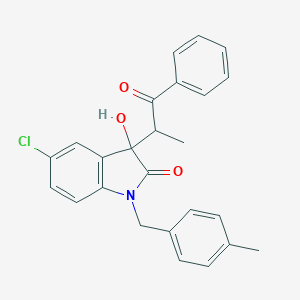![molecular formula C19H18ClNO3 B272193 4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272193.png)
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-1478, and it is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Scientific Research Applications
The AG-1478 compound has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool in cancer research to investigate the role of EGFR in tumor growth and metastasis. AG-1478 has also been used in neuroscience research to study the effects of EGFR on synaptic plasticity and memory formation. Additionally, AG-1478 has been used in cardiovascular research to study the role of EGFR in cardiac hypertrophy and heart failure.
Mechanism of Action
AG-1478 selectively inhibits the activity of EGFR tyrosine kinase, which is a key signaling molecule involved in cell growth, proliferation, and survival. By inhibiting EGFR activity, AG-1478 blocks downstream signaling pathways that promote cell growth and survival, leading to cell death in cancer cells. In addition, AG-1478 has been shown to inhibit the activity of EGFR in the brain, leading to impaired synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AG-1478 are mainly related to its inhibition of EGFR activity. In cancer cells, AG-1478 induces cell death by blocking the downstream signaling pathways that promote cell growth and survival. In the brain, AG-1478 impairs synaptic plasticity and memory formation by inhibiting EGFR activity. In cardiovascular research, AG-1478 has been shown to inhibit cardiac hypertrophy and heart failure by blocking EGFR signaling pathways that promote cardiac remodeling and dysfunction.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AG-1478 in scientific research is its selectivity for EGFR tyrosine kinase, which allows for specific inhibition of EGFR activity without affecting other signaling pathways. However, one limitation of using AG-1478 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research involving AG-1478. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of AG-1478. Another area of interest is the investigation of the role of EGFR in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the use of AG-1478 in combination with other drugs or therapies may provide a more effective approach for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,4-dimethylphenylglycine in the presence of thionyl chloride. The resulting compound is then reacted with 2-amino-3-hydroxy-7-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride to obtain the final product.
properties
Molecular Formula |
C19H18ClNO3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-10-4-6-13(12(3)8-10)15(22)9-19(24)16-14(20)7-5-11(2)17(16)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23) |
InChI Key |
UNRNTITVHNCDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)C)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272133.png)